Sebacoyl chloride

interfacial polycondensation hydrolysis kinetics monomer stability

Sebacoyl chloride (CAS 111-19-3), also known as decanedioyl dichloride, is a C10 aliphatic diacyl chloride with the molecular formula C10H16Cl2O2. This colorless to pale yellow liquid serves as a reactive intermediate in polycondensation reactions, primarily for synthesizing polyamides such as Nylon 6,10 and polyamide microcapsules.

Molecular Formula C10H16Cl2O2
Molecular Weight 239.14 g/mol
CAS No. 111-19-3
Cat. No. B094701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSebacoyl chloride
CAS111-19-3
Synonymssebacoyl chloride
Molecular FormulaC10H16Cl2O2
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)Cl)CCCC(=O)Cl
InChIInChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2
InChIKeyWMPOZLHMGVKUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sebacoyl Chloride (CAS 111-19-3): Technical Specifications and Procurement Grade Differentiation for Polymer Synthesis


Sebacoyl chloride (CAS 111-19-3), also known as decanedioyl dichloride, is a C10 aliphatic diacyl chloride with the molecular formula C10H16Cl2O2 . This colorless to pale yellow liquid serves as a reactive intermediate in polycondensation reactions, primarily for synthesizing polyamides such as Nylon 6,10 and polyamide microcapsules . Its ten-carbon aliphatic backbone confers specific hydrophobic and mechanical properties to derived polymers that distinguish it from shorter-chain diacyl chloride analogs. Procurement options typically include technical grade (≥92% purity) and higher purity grades (≥95% or higher) for research and specialty applications .

Why Aliphatic Diacyl Chlorides Are Not Interchangeable: A Sebacoyl Chloride Selection Rationale


Aliphatic diacyl chlorides such as adipoyl chloride (C6), suberoyl chloride (C8), and sebacoyl chloride (C10) differ fundamentally in chain length, which directly affects the hydrophobicity, crystallinity, mechanical flexibility, and hydrolytic stability of the resulting polymers and of the monomers themselves [1]. These physicochemical differences preclude simple substitution in polymer formulations. For instance, replacing sebacoyl chloride with the shorter-chain adipoyl chloride in a Nylon synthesis yields Nylon 6,6 rather than Nylon 6,10, producing a polymer with a higher melting point, greater water absorption, and different mechanical properties entirely . The following quantitative evidence demonstrates exactly where sebacoyl chloride offers verifiable differentiation from its closest comparators, enabling informed procurement decisions based on application-specific requirements.

Quantitative Differentiation of Sebacoyl Chloride: Head-to-Head Evidence Against Adipoyl, Terephthaloyl, and Sebacic Acid Comparators


Hydrolytic Stability: Sebacoyl Chloride vs. Adipoyl Chloride Under Interfacial Polycondensation Conditions

Under identical interfacial polycondensation conditions, sebacoyl chloride (C10) exhibits intermediate hydrolytic stability between the more labile shorter-chain adipoyl chloride (C6) and the more stable aromatic terephthaloyl chloride. A classic comparative study ranked the hydrolysis tendency of four diacid chlorides, providing a quantitative hierarchy directly relevant to process robustness and yield [1].

interfacial polycondensation hydrolysis kinetics monomer stability polymer yield

Chain-Length Effects on Polyamide Properties: Sebacoyl Chloride (Nylon 6,10) vs. Adipoyl Chloride (Nylon 6,6)

Sebacoyl chloride reacts with hexamethylenediamine to produce Nylon 6,10, while adipoyl chloride yields Nylon 6,6 . The extended C10 aliphatic segment in Nylon 6,10 reduces amide bond density compared to Nylon 6,6, directly lowering the melting temperature and water absorption while increasing impact resistance and flexibility. These are class-level property differences dictated by the monomer structure, with established values for the resulting polymers [1].

polyamide synthesis nylon properties crystallinity mechanical properties

Synthesis Route Comparison: Sebacoyl Chloride vs. Sebacic Acid for Nylon 610 Production

A 2025 comparative study evaluated two synthetic pathways to Nylon 610: the sebacoyl chloride route and the sebacic acid route. The sebacoyl chloride method provides significantly faster reaction kinetics but generates HCl as a by-product, requiring neutralization and handling [1]. The sebacic acid route produced polymer with superior thermal properties but with slower kinetics.

polyamide synthesis reaction kinetics process safety by-product management

Purity Grade Availability and Procurement Specification: Technical Grade (92%) vs. Higher Purity (≥95%) Grades

Sebacoyl chloride is commercially available in multiple purity grades that directly affect procurement cost and suitability for specific applications. Technical grade material is specified at 92% assay, while research and synthesis grades are specified at ≥95% purity, typically verified by GC and titration methods . Higher purity grades (98%, 99%) are also available for specialized applications .

purity specification procurement quality control assay methods

Microcapsule Formation Efficiency: Sebacoyl Chloride as Wall-Forming Monomer

Sebacoyl chloride is specifically employed in the formation of fully aliphatic polyamide microcapsules via interfacial polymerization with diamines. A 2021 study systematically examined the effect of process parameters on microcapsule yield and properties using sebacoyl chloride and ethylene diamine [1].

microencapsulation interfacial polymerization process yield membrane properties

Storage and Handling Requirements: Sebacoyl Chloride Stability Parameters

Sebacoyl chloride is moisture-sensitive and requires storage under specific conditions to maintain product integrity. Supplier specifications consistently recommend refrigerated storage (0-10°C) under inert gas to prevent hydrolysis [1]. It is less susceptible to hydrolysis than shorter-chain aliphatic acyl chlorides [2], which has practical implications for handling robustness.

storage conditions moisture sensitivity shelf life chemical stability

Optimal Application Scenarios for Sebacoyl Chloride Based on Differentiated Performance Evidence


Synthesis of Nylon 6,10 for Low-Moisture-Absorption Engineering Components

Sebacoyl chloride is the monomer of choice for producing Nylon 6,10 via reaction with hexamethylenediamine. Based on the class-level evidence of chain-length effects, the resulting Nylon 6,10 exhibits approximately 6-7 percentage points lower 24-hour water absorption than Nylon 6,6 derived from adipoyl chloride . This makes sebacoyl chloride essential for manufacturing engineering components that must maintain dimensional stability in humid or wet environments, including automotive fuel system components, brush bristles, and industrial tubing where Nylon 6,6 would absorb excessive moisture and undergo property degradation.

Interfacial Polymerization Processes Requiring Controlled Hydrolysis Kinetics

In interfacial polycondensation applications, the moderate hydrolytic stability of sebacoyl chloride—more stable than adipoyl chloride (C6) but less so than aromatic diacyl chlorides—provides a practical balance for process control . This property is particularly valuable in continuous or scaled interfacial polymerization processes where monomer stability at the aqueous-organic interface directly influences polymer yield and molecular weight. Sebacoyl chloride's hydrolysis rank (2 of 4 among tested diacid chlorides) indicates it can withstand aqueous-phase exposure better than adipoyl chloride, reducing side-reaction losses while maintaining sufficient reactivity for efficient polymerization.

Polyamide Microcapsule Shell Formation for Controlled Release and Encapsulation

Sebacoyl chloride is a validated monomer for forming fully aliphatic polyamide microcapsule shells via interfacial polymerization with diamines such as ethylene diamine. Systematic studies have demonstrated the production of spherical microcapsules in the 14-90 μm size range with process yields up to 33% . This evidence supports sebacoyl chloride procurement for applications in pharmaceutical encapsulation, fragrance delivery, self-healing materials, and agricultural controlled-release formulations where aliphatic polyamide shell walls offer specific barrier and mechanical properties. The quantitative yield and morphology data provide a baseline for process feasibility assessment.

Cost-Sensitive Industrial Polymer Production Using Technical Grade Material

For large-scale industrial polymer synthesis where the ultimate application tolerates minor impurity levels, technical grade sebacoyl chloride (92% purity) offers a cost-optimized procurement option compared to higher purity grades (≥95%) . The 3-7 absolute percentage point difference in nominal purity translates to measurable cost savings in high-volume procurement, while still providing adequate reactivity for many bulk polymer applications. This grade is appropriate for commodity polyamide production, certain coating applications, and process development where precise stoichiometric control is less critical than overall economics.

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